molecular formula C7H10ClNOS B13161846 3-Amino-1-(4-chlorothiophen-2-YL)propan-1-OL

3-Amino-1-(4-chlorothiophen-2-YL)propan-1-OL

Katalognummer: B13161846
Molekulargewicht: 191.68 g/mol
InChI-Schlüssel: RMNPPHOGMXSBIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS and a molecular weight of 191.68 g/mol . This compound features a thiophene ring substituted with a chlorine atom and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-ol is unique due to its combination of a thiophene ring with a chlorine substituent and an amino alcohol side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H10ClNOS

Molekulargewicht

191.68 g/mol

IUPAC-Name

3-amino-1-(4-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-5-3-7(11-4-5)6(10)1-2-9/h3-4,6,10H,1-2,9H2

InChI-Schlüssel

RMNPPHOGMXSBIU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1Cl)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.